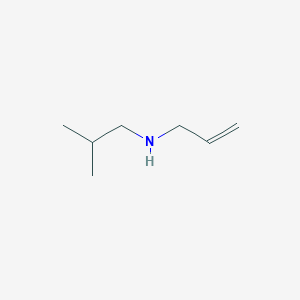

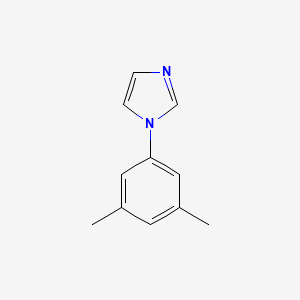

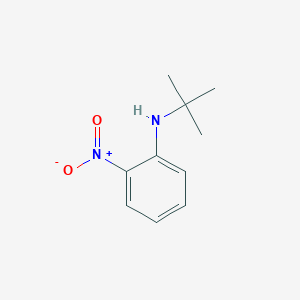

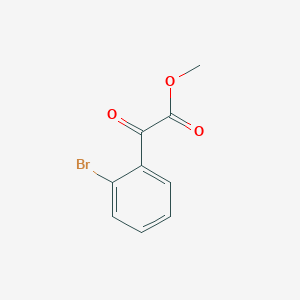

1-(3,5-Dimethylphenyl)-1H-imidazole

Overview

Description

1-(3,5-Dimethylphenyl)-1H-imidazole, also known as Clotrimazole, is a synthetic antifungal medication that belongs to the class of imidazole derivatives. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections. Clotrimazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.

Scientific Research Applications

Organic Synthesis

“1-(3,5-Dimethylphenyl)-1H-imidazole” could potentially be used in organic synthesis. For instance, similar compounds have been used in the synthesis of organic compounds with a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

Bioactive Compound Production

This compound could potentially be used in the production of bioactive compounds. Similar compounds have been used in the unique preparation of potential bioactive compounds .

Chiral Stationary Phase in HPLC

“1-(3,5-Dimethylphenyl)-1H-imidazole” could potentially be used as a chiral stationary phase in high-performance liquid chromatography (HPLC). Similar compounds have been converted to tris (3,5-dimethylphenylcarbamate) derivatives by the reaction with an excess of 3,5-dimethylphenyl isocyanate to be used as the chiral stationary phase (CSP) in HPLC .

Pesticide Production

Although not directly related to “1-(3,5-Dimethylphenyl)-1H-imidazole”, similar compounds such as “3,5-Dimethylphenyl methylcarbamate” have been used as carbamate pesticides . This suggests potential applications in the production of pesticides.

Inhibitor of Cholinesterase or Acetylcholinesterase (AChE)

“3,5-Dimethylphenyl methylcarbamate”, a similar compound, is a cholinesterase or acetylcholinesterase (AChE) inhibitor . This suggests potential applications in the development of drugs that inhibit these enzymes.

Mechanism of Action

Target of Action

A structurally similar compound, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}, has been reported to target the tyrosine-protein kinase syk . This enzyme plays a crucial role in the adaptive immune receptor signaling, innate immune recognition, and platelet activation .

Mode of Action

This inhibition could lead to changes in the downstream signaling pathways .

Biochemical Pathways

If we consider its potential target, the tyrosine-protein kinase syk, the compound could influence pathways related to immune response and platelet activation .

Pharmacokinetics

The pharmacokinetics of a drug can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

If it indeed targets the tyrosine-protein kinase syk, its action could result in the modulation of immune response and platelet activation .

Action Environment

The action, efficacy, and stability of 1-(3,5-Dimethylphenyl)-1H-imidazole can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other drugs or substances, and patient-specific factors such as age, sex, genetics, and health status .

properties

IUPAC Name |

1-(3,5-dimethylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-5-10(2)7-11(6-9)13-4-3-12-8-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXCCCYBDBBJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454200 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-1H-imidazole | |

CAS RN |

223762-69-4 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

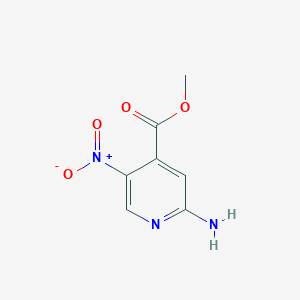

![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)

![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)

![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)